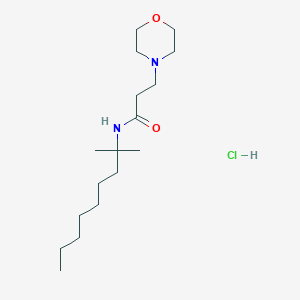
Indomethacin-nhs
Overview
Description
Indomethacin-NHS is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, antipyretic, and anti-inflammatory properties. This compound is often utilized in biochemical applications, particularly in the conjugation of proteins and peptides due to its ability to form stable amide bonds with primary amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin-NHS involves the reaction of indomethacin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions. The general reaction scheme is as follows:
- Dissolve indomethacin and N-hydroxysuccinimide in an anhydrous solvent.
- Add dicyclohexylcarbodiimide to the solution to activate the carboxyl group of indomethacin.
- Stir the reaction mixture at room temperature for several hours.
- Filter the precipitated dicyclohexylurea byproduct and purify the product using column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Indomethacin-NHS primarily undergoes substitution reactions, particularly nucleophilic acyl substitution. This reaction is facilitated by the presence of the NHS ester, which is a good leaving group.
Common Reagents and Conditions:
Nucleophiles: Primary amines (e.g., lysine residues in proteins)
Solvents: Anhydrous DMF, DCM
Conditions: Room temperature, inert atmosphere
Major Products: The major product of the reaction between this compound and a primary amine is an amide bond, resulting in the conjugation of indomethacin to the amine-containing molecule.
Scientific Research Applications
Indomethacin-NHS has a wide range of applications in scientific research, including:
Bioconjugation: Used to attach indomethacin to proteins, peptides, and other biomolecules for studying their interactions and functions.
Drug Delivery: Employed in the development of targeted drug delivery systems by conjugating indomethacin to carrier molecules.
Biomarker Detection: Utilized in the preparation of indomethacin-labeled antibodies for detecting specific biomarkers in biological samples.
Pharmacokinetic Studies: Helps in studying the distribution, metabolism, and excretion of indomethacin when conjugated to various biomolecules.
Mechanism of Action
Indomethacin-NHS exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, indomethacin reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The NHS ester facilitates the conjugation of indomethacin to other molecules, enhancing its utility in various biochemical applications.
Comparison with Similar Compounds
Aspirin-NHS: Another NSAID derivative used for bioconjugation.
Ibuprofen-NHS: Similar to Indomethacin-NHS but derived from ibuprofen.
Diclofenac-NHS: Derived from diclofenac, used for similar applications.
Uniqueness: this compound is unique due to its high potency as an anti-inflammatory agent and its ability to form stable conjugates with biomolecules. Compared to other NSAID-NHS derivatives, this compound offers a balance of efficacy and stability, making it a preferred choice for various research applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O6/c1-13-17(12-22(29)32-26-20(27)9-10-21(26)28)18-11-16(31-2)7-8-19(18)25(13)23(30)14-3-5-15(24)6-4-14/h3-8,11H,9-10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRFPULIXPNAAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)ON4C(=O)CCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70146484 | |
| Record name | Indomethacin-nhs | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104425-42-5 | |
| Record name | Indomethacin-nhs | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104425425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indomethacin-nhs | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70146484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-phenyl-2-(4-phenylphenyl)ethyl]-1H-imidazole](/img/structure/B25190.png)







![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)




